![molecular formula C15H12ClN3O2 B4077928 5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4077928.png)
5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Descripción general
Descripción
5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the reaction of 3-chlorophenol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the corresponding hydrazide. This hydrazide undergoes cyclization with pyridine-2-carboxylic acid to form the desired oxadiazole compound. The reaction conditions generally involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Análisis De Reacciones Químicas
5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities.
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine: This compound has an amine group instead of a pyridinyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-[1-(3-chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10(20-12-6-4-5-11(16)9-12)15-18-14(19-21-15)13-7-2-3-8-17-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUOOSQRCPHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=N2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


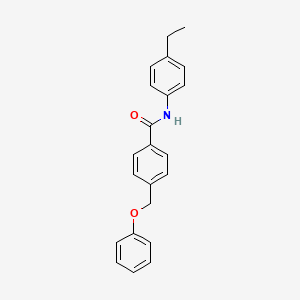
![Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B4077852.png)
![1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077856.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)
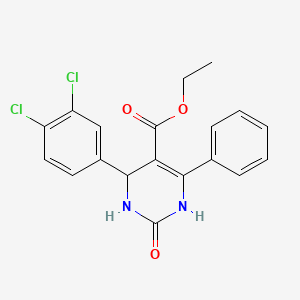
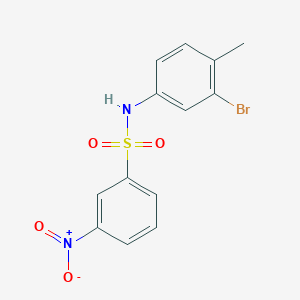
![1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid](/img/structure/B4077899.png)
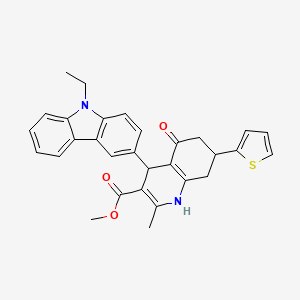
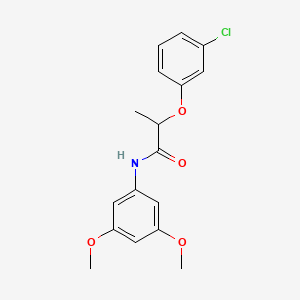
![Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine](/img/structure/B4077917.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4077939.png)
